![molecular formula C9H15Br B2811793 2-(2-Bromoethyl)spiro[3.3]heptane CAS No. 2137790-92-0](/img/structure/B2811793.png)
2-(2-Bromoethyl)spiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Bromoethyl)spiro[3.3]heptane” is a chemical compound . It is also known as 2,2-bis(bromomethyl)spiro[3.3]heptane . The CAS Number of this compound is 1378021-78-3 .
Synthesis Analysis
The synthesis of spiro[3.3]heptane derivatives has been reported in the literature . For instance, a low-cost spiro[3.3]heptane-2,6-dispirofluorene (SDF) based hole transporting material termed SDF-OMeTAD has been designed and synthesized via a two-step reaction . This represents a considerable simplification with respect to that of the well-known spiro-OMeTAD .Molecular Structure Analysis
The molecular formula of this compound is C7H11Br . The average mass is 175.066 Da and the monoisotopic mass is 174.004410 Da .Wissenschaftliche Forschungsanwendungen
Spiro[3.3]heptane Framework in Radical Chemistry
Spiro[3.3]heptane frameworks, including those derived from 2-(2-Bromoethyl)spiro[3.3]heptane, have been extensively studied for their radical chemistry applications. Roberts, Walton, and Maillard (1986) generated spiro[3.3]heptan-3-yl radicals through bromine abstraction and observed their behaviors via e.s.r. spectroscopy. These radicals exhibit structural similarities to cyclobutyl radicals and undergo rearrangement at elevated temperatures, highlighting their potential in synthetic chemistry for generating structurally complex molecules (Roberts et al., 1986).
Building Blocks for Drug Discovery
The spiro[3.3]heptane scaffold serves as a critical component in drug discovery, offering stereoisomers that function as building blocks. Chernykh et al. (2015) demonstrated the synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines, which are suitably protected for drug discovery applications. Their structural analysis suggested that these compounds could serve as surrogates for cyclohexane derivatives, potentially optimizing ADME parameters in lead compounds (Chernykh et al., 2015).
Transition Metal Coordination
Spirocyclic compounds based on the spiro[3.3]heptane motif, such as those containing sulfur and selenium, have been explored for their applications in coordinating transition metal centers. Petrukhina et al. (2005) prepared chalcogen-containing spirocycles and tested them as molecular rigid rod ligands in coordination reactions with transition metal complexes. This research opens avenues for developing novel coordination compounds with unique electronic and structural properties (Petrukhina et al., 2005).
Fluorinated Compounds for Medicinal Chemistry
The synthesis of fluorinated analogs based on the spiro[3.3]heptane motif has been targeted for their potential in medicinal chemistry. Chernykh et al. (2016) synthesized new amino group-containing building blocks and fluorinated analogs, emphasizing their three-dimensional shape and unique fluorine substitution patterns. These compounds could be valuable for developing drugs with improved pharmacokinetic properties (Chernykh et al., 2016).
Polymer Science Applications
In polymer science, spiro[3.3]heptane derivatives have been explored for their potential in creating conducting polymers. Tieke and Zahir (1994) investigated the oxidation of Poly(spiro[2,4]hepta-4,6-diene) (PSHD) to create electrically conducting materials. Their work demonstrates the versatility of spiro[3.3]heptane derivatives in materials science, particularly for applications requiring conductive properties (Tieke & Zahir, 1994).
Zukünftige Richtungen
Spirocyclic compounds like 2-(2-Bromoethyl)spiro[3.3]heptane have potential applications in various fields. For instance, they have been used in the synthesis of hole-transporting materials for perovskite solar cells . The rigid spirocyclic backbone of these compounds provides greater steric bulk than conventional aromatic dicarboxylates, which has consequences for pore chemistry and control of interpenetration . This suggests that the non-aromatic backbone of these compounds and other rigid aliphatic linkers may prove an effective means to disfavor deleterious close inter-framework contacts which prevail in interpenetrated aromatic MOFs .
Eigenschaften
IUPAC Name |
2-(2-bromoethyl)spiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-5-2-8-6-9(7-8)3-1-4-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOQCTVKBNHGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2811711.png)
![methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-methoxyphenyl)methylidene]amino]prop-2-enoate](/img/structure/B2811712.png)
![2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2811714.png)
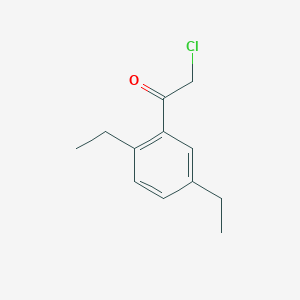
![3-[3-(Dimethylamino)propylamino]propanamide;oxalic acid](/img/structure/B2811717.png)
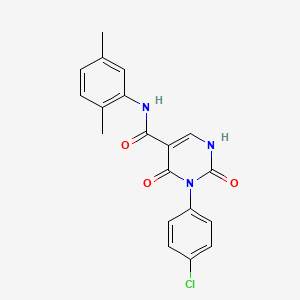
![7-(Azepan-1-yl)-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2811721.png)
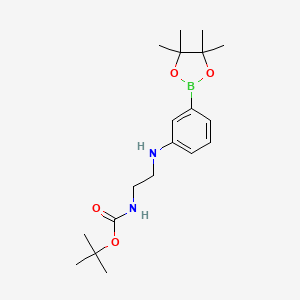
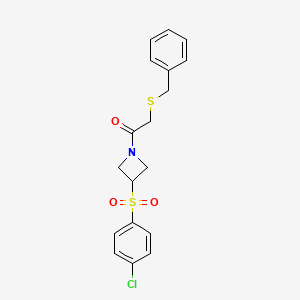

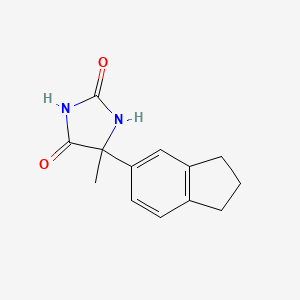

![2-Cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol](/img/structure/B2811730.png)
